N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide: is a complex organic compound that features a benzothiazole, piperidine, and indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indazole intermediates, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include:
Benzothiazole: Synthesized from o-aminothiophenol and carbon disulfide.
Indazole: Prepared via cyclization of hydrazine derivatives with ortho-substituted benzenes.
Piperidine: Introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide, iodine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, which can be further utilized in various applications.
Scientific Research Applications
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-3-isoxazolecarboxamide: Shares the benzothiazole and piperidine moieties but differs in the indazole substitution.
Benzylamine: Contains a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Dichloroaniline: Aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide is unique due to its specific combination of benzothiazole, piperidine, and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c28-22(21-16-7-1-2-8-17(16)25-26-21)23-12-15-6-5-11-27(13-15)14-20-24-18-9-3-4-10-19(18)29-20/h1-4,7-10,15H,5-6,11-14H2,(H,23,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDGRJDPJUCYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=CC=CC=C3S2)CNC(=O)C4=NNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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